molecular formula C18H15BrN4O B7831830 5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7831830
M. Wt: 383.2 g/mol
InChI Key: HFINGHFAXUUFOY-UHFFFAOYSA-N
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Description

The compound with the identifier “5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O/c1-10-2-7-13-14(8-10)22-18(21-13)16-15(24)9-23(17(16)20)12-5-3-11(19)4-6-12/h2-8H,9,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFINGHFAXUUFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4=CC=C(C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of high-purity reagents and controlled reaction environments to ensure the desired product is obtained. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of 5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one involves scaling up the laboratory synthesis methods to produce larger quantities. This process often includes optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving 5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of 5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups or enhanced properties for specific applications.

Scientific Research Applications

5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. In industry, 5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, or alteration of cellular functions. Understanding the mechanism of action is crucial for developing new applications and improving the compound’s efficacy.

Comparison with Similar Compounds

Conclusion

5-amino-1-(4-bromophenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry

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